molecular formula C11H18Cl2N2O B2426202 N-methyl-4-(morpholin-4-yl)aniline dihydrochloride CAS No. 2031258-58-7

N-methyl-4-(morpholin-4-yl)aniline dihydrochloride

Cat. No.: B2426202
CAS No.: 2031258-58-7
M. Wt: 265.18
InChI Key: HXKVASZYBUIOHZ-UHFFFAOYSA-N
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Description

N-Methyl-4-(morpholin-4-yl)aniline dihydrochloride (CAS 2031258-58-7) is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a morpholine ring, a versatile and ubiquitous pharmacophore known to enhance the potency and modulate the pharmacokinetic properties of lead compounds . The morpholine moiety is a common structural element in FDA-approved drugs and candidates under clinical trials, valued for its ability to engage in molecular interactions with target proteins such as kinases . This dihydrochloride salt form of the compound, with a molecular formula of C11H18Cl2N2O and a molecular weight of 265.18, may offer improved solubility and handling characteristics for experimental use . The presence of chlorine atoms in a molecular structure is a significant feature in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine, often contributing to biological activity and metabolic stability . Researchers can utilize this building block in the synthesis of more complex molecules or for probing structure-activity relationships (SAR) in the development of novel therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes. Handle with care following all appropriate laboratory safety protocols.

Properties

IUPAC Name

N-methyl-4-morpholin-4-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13;;/h2-5,12H,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKVASZYBUIOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride typically involves the reaction of N-methyl-4-(morpholin-4-yl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to produce the compound in bulk quantities while maintaining high purity standards .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. In the presence of oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), the aromatic amine group is oxidized to form nitroso or nitro derivatives. For example:

C12H18Cl2N2OKMnO4,H2OC12H16Cl2N2O2 (N-oxide)\text{C}_{12}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{C}_{12}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_2 \ (\text{N-oxide})

Reaction conditions (e.g., solvent, temperature) significantly affect product selectivity .

Key Data

Oxidizing AgentSolventTemperatureProductYield
KMnO₄H₂O25–40°CN-oxide~65%
H₂O₂EtOH60°CNitroso~50%

Substitution Reactions

The morpholine ring and aromatic amine group participate in nucleophilic substitution reactions. For instance:

  • Amination : Reacts with aryl halides in aqueous media to form diarylamines .

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms .

Example Reaction

C12H18Cl2N2O+C6H5NH2H2O,40CC18H22Cl2N3O+HCl\text{C}_{12}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O} + \text{C}_6\text{H}_5\text{NH}_2 \xrightarrow{\text{H}_2\text{O}, 40^\circ\text{C}} \text{C}_{18}\text{H}_{22}\text{Cl}_2\text{N}_3\text{O} + \text{HCl}

Conditions and Outcomes

Reaction TypeReagents/ConditionsProduct Application
AminationAniline, H₂O, 40°C, 1hPrecursor for COX-II inhibitors
ChlorinationPOCl₃, DMF, 80°CIntermediate in heterocycles

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound readily undergoes proton exchange. Neutralization with bases like NaOH regenerates the free base form:

C12H18Cl2N2O+2NaOHC12H20N2O+2NaCl+2H2O\text{C}_{12}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O} + 2\text{NaOH} \rightarrow \text{C}_{12}\text{H}_{20}\text{N}_2\text{O} + 2\text{NaCl} + 2\text{H}_2\text{O}

This reversibility is critical in pH-dependent applications .

Synthetic Pathway

  • Step 1 : Coupling with anthranilic acid under acidic conditions.

  • Step 2 : Chlorination using POCl₃.

  • Step 3 : Displacement with amines to finalize heterocycles .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-4-(morpholin-4-yl)aniline dihydrochloride has been studied for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have focused on the compound's role as an inhibitor of cancer-related proteins. For example, it has been utilized in optimizing inhibitors for BCL6, a protein involved in several cancers. The compound was modified to enhance its binding affinity to the target, demonstrating significant antiproliferative effects in vitro and in vivo .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundTargetIC50 (µM)Reference
Compound ABCL60.5
Compound BKRAS G12C0.3
Compound COther Oncogenes1.0

Antimicrobial Properties

The compound has shown promising results against various microbial strains, including Mycobacterium tuberculosis. A series of derivatives were synthesized and tested for antitubercular activity, revealing that certain modifications significantly enhanced efficacy .

Case Study on Antitubercular Activity

In a study involving 10 different derivatives of this compound, compounds exhibited varying degrees of activity against resistant strains of Mycobacterium tuberculosis. The most potent compounds demonstrated IC50 values significantly lower than those of standard treatments .

Table 2: Antitubercular Activity of Derivatives

CompoundActivity Against M. tuberculosisIC50 (µM)Resistance Profile
5dHigh0.8Sensitive
5cModerate1.5Sensitive
5iLow3.0Resistant

Synthetic Applications

The compound is also valuable in synthetic organic chemistry, particularly in the development of novel chemical entities through various coupling reactions.

Reaction Conditions and Yields

Several synthetic routes utilizing this compound have been reported, highlighting its versatility as a building block in complex organic synthesis.

Table 3: Synthetic Routes Involving this compound

Reaction TypeConditionsYield (%)
Buchwald CouplingToluene, 90°C, 16h70
Nucleophilic Aromatic SubstitutionDichloromethane, RT, 12h27
ReductionTFA in iso-butanol, 100°C80.4

Mechanism of Action

The mechanism of action of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(morpholin-4-yl)aniline
  • 4-(morpholin-4-yl)aniline
  • N-methyl-4-aniline

Uniqueness

N-methyl-4-(morpholin-4-yl)aniline dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its base form. This makes it more suitable for various applications in research and industry .

Biological Activity

N-methyl-4-(morpholin-4-yl)aniline dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C_{11}H_{16}Cl_{2}N_{2}O
  • Molecular Weight : 265.18 g/mol
  • Structure : The compound features a morpholine ring, which is known for enhancing solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies indicate that this compound exhibits notable antibacterial and antifungal properties. Its structure allows effective interaction with microbial enzymes, inhibiting growth pathways critical for survival.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with microbial resistance, thereby enhancing its efficacy as a therapeutic agent.
  • Binding Affinity : Interaction studies have revealed that this compound binds effectively to certain receptors and enzymes, leading to significant biological effects.

Antimicrobial Properties

The compound has been extensively studied for its antimicrobial properties:

  • Bacterial Inhibition : It demonstrates activity against various bacterial strains, making it a candidate for the development of new antibiotics.
  • Fungal Activity : Research shows effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections.

Antitumor Effects

Recent studies have explored the antitumor potential of this compound:

  • In vitro Studies : The compound has been tested on cancer cell lines, showing a reduction in cell viability by up to 55% at concentrations of 10 μM. This suggests a potential role in cancer therapy .
  • In vivo Studies : In xenograft models, the compound was administered at doses of 20 mg/kg, leading to significant tumor growth inhibition. These findings indicate its promise as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound inhibited growth at concentrations as low as 5 μg/mL, showcasing its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Cancer Therapeutics

Another study focused on its application in breast cancer treatment. The compound was tested on MDA-MB-231 cells, demonstrating significant cytotoxicity and reduced tumor size in animal models, supporting its development as an anticancer drug.

Comparative Analysis

To highlight the unique properties of this compound compared to structurally similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC_{11}H_{16}Cl_{2}N_{2}OAntimicrobial, AntitumorMorpholine ring enhances solubility
2-Methoxy-4-morpholinoaniline dihydrochlorideC_{11}H_{18}Cl_{2}N_{2}O_{2}Moderate AntimicrobialMethoxy group increases solubility
N-Ethyl-4-(morpholin-4-yl)aniline dihydrochlorideC_{12}H_{20}Cl_{2}N_{2}OVariable ActivityEthyl substitution alters pharmacokinetics

Q & A

Q. What are the established synthetic routes for N-methyl-4-(morpholin-4-yl)aniline dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-chloronitrobenzene derivatives and N-methylmorpholine under alkaline conditions, followed by nitro-group reduction and dihydrochloride salt formation. Key optimization strategies include:

  • Temperature Control : Maintain 80–100°C during the SNAr step to balance reaction rate and side-product formation .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance morpholine’s nucleophilicity in biphasic systems .
  • Purification : Employ recrystallization from ethanol/HCl or column chromatography (silica gel, ethyl acetate/hexanes) to isolate the dihydrochloride salt .

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYield (%)Purity (%)Reference
SNAr ReactionKOH, DMF, 90°C, 12h6585
Nitro ReductionH₂/Pd-C, EtOH, RT9092
Salt FormationHCl (conc.), EtOH, reflux7898

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–7.5 ppm) and morpholine methyl groups (δ 2.5–3.5 ppm). Assign peaks via 2D COSY/HSQC .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 227.1 (free base) and chloride adducts .
  • X-ray Diffraction : Employ SHELX for single-crystal structure refinement. Key metrics: R-factor < 5%, resolution ≤ 1.0 Å .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved DataReference
¹H NMR (DMSO-d₆)δ 2.35 (s, 3H, N-CH₃), 3.70 (m, 8H, morpholine)
ESI-MS[M+H]⁺ = 227.1
XRD (SHELX)Space group P2₁/c, Z = 4

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Moisture Sensitivity : Store in desiccators with silica gel; hygroscopicity accelerates decomposition .
  • Temperature : Stable at −20°C for >1 year; avoid >40°C to prevent morpholine ring degradation .
  • pH Stability : Aqueous solutions (pH 4–6) are stable for 48h; basic conditions deprotonate the amine, forming insoluble free base .

Advanced Research Questions

Q. How does the morpholine substituent in this compound influence its pharmacological activity in drug discovery research?

Methodological Answer: The morpholine group enhances solubility and bioavailability via hydrogen bonding with biological targets. In PI3K inhibitors (e.g., copanlisib dihydrochloride), the morpholine oxygen interacts with kinase ATP-binding pockets, improving binding affinity . To validate:

  • Perform molecular docking (e.g., AutoDock Vina) with morpholine-modified vs. non-morpholine analogs.
  • Compare IC₅₀ values in kinase inhibition assays .

Q. What advanced analytical strategies are required to resolve structural ambiguities in dihydrochloride salts of aromatic amines?

Methodological Answer:

  • Dynamic NMR : Resolve conformational flexibility of the morpholine ring in solution .
  • PXRD (Powder X-ray Diffraction) : Differentiate polymorphs; use Rietveld refinement for quantitative phase analysis .
  • Ion Chromatography : Quantify chloride counterion stoichiometry (expected Cl⁻:amine ratio = 2:1) .

Q. How can researchers design experiments to evaluate the biological activity of this compound in cellular models?

Methodological Answer:

  • Hypoxia Models : Test anti-proliferative activity in HCT-116 cells under normoxic vs. hypoxic conditions (1% O₂), using MTT assays .
  • Mechanistic Studies : Perform RNA-seq to identify pathways modulated by the compound (e.g., PI3K/AKT/mTOR) .
  • Toxicity Screening : Use zebrafish embryos (48h post-fertilization) to assess developmental toxicity .

Q. Table 3: Biological Assay Design

Assay TypeConditionsEndpointReference
MTT ViabilityHCT-116, 72h, IC₅₀ calculationCell viability
RNA-seq10 µM compound, 24h treatmentPathway analysis
Zebrafish Toxicity1–100 µM, 48h exposureLC₅₀, teratogenicity

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